- Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents, Chemistry - A European Journal, 2022, 28(62),
Cas no 926-62-5 (Isobutylmagnesium Bromide)
Isobutylmagnesium Bromide structure
Product Name:Isobutylmagnesium Bromide
CAS番号:926-62-5
MF:C4H9BrMg
メガワット:161.323261022568
MDL:MFCD00075126
CID:803544
PubChem ID:24860530
Update Time:2024-10-26
Isobutylmagnesium Bromide 化学的及び物理的性質
名前と識別子
-
- Magnesium,bromo(2-methylpropyl)-
- Isobutylmagnesium Bromide
- ISO-BUTYLMAGNESIUM BROMIDE
- ISOBUTYLMAGNESIUM BROMIDE 1M THF
- Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
- magnesium,2-methanidylpropane,bromide
- 2.0 M solution in diethyl ether, MkSeal
- iBuMgBr solution
- Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- isobutylmagnesiumbromide
- bromo(isobutyl)magnesium
- iso-butymagnesium bromide
- isobutyl-magnesium bromide
- isobutyl magnesium bromide
- Iso-butyl magnesium bromide
- 2-methylpropylmagnesiumbromide
- bromo(2-methylpropyl)magnesium
- CMWBEISSZHZIMU-UHFFFAOYSA-M
- OR52618
- OR320117
- OR320118
- Isobutylmagne
- Bromoisobutylmagnesium
- Isobutylmagnesium bromide, 1.0 M in THF
- Bromo(2-methylpropyl)magnesium (ACI)
- Isobutylmagnesium bromide (6CI)
- Magnesium, bromoisobutyl- (7CI, 8CI)
- 2-Methyl-1-propyl magnesium bromide
- 2-Methylpropylmagnesium bromide
-
- MDL: MFCD00075126
- インチ: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
- InChIKey: CMWBEISSZHZIMU-UHFFFAOYSA-M
- ほほえんだ: Br[Mg]CC(C)C
計算された属性
- せいみつぶんしりょう: 159.97400
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 15
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.941 g/mL at 25 °C
- ゆうかいてん: 51-53 ºC
- ふってん: 122-123 ºC (0.2 Torr)
- フラッシュポイント: 華氏温度:-29.2°f
摂氏度:-34°c - PSA: 0.00000
- LogP: 2.45560
- 濃度: 2.0 M in diethyl ether
- ようかいせい: 未確定
Isobutylmagnesium Bromide セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H224,H302,H315,H318,H336
- 警告文: P210,P261,P280,P305+P351+P338
- 危険物輸送番号:UN 3399 4.3/PG 1
- WGKドイツ:1
- 危険カテゴリコード: 12-19-22-66-67
- セキュリティの説明: S16; S26; S36/37/39; S45
-
危険物標識:
- セキュリティ用語:4.2
- リスク用語:R12; R14/15; R19; R22; R34
- 危険レベル:4.2
- 包装グループ:I
Isobutylmagnesium Bromide 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
Isobutylmagnesium Bromide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-100ML |
Isobutylmagnesium Bromide |
926-62-5 | 100ml |
¥1248.97 | 2023-05-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-800ML |
Isobutylmagnesium Bromide |
926-62-5 | 800ml |
¥2481.38 | 2023-05-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I81400-100ml |
ISOBUTYLMAGNESIUM BROMIDE |
926-62-5 | 2.0 M solution in diethyl ether, Acseal | 100ml |
¥268.0 | 2023-09-07 | |
| TRC | B700173-10ml |
Isobutylmagnesium Bromide |
926-62-5 | 10ml |
45.00 | 2021-08-16 | ||
| TRC | B700173-50ml |
Isobutylmagnesium Bromide |
926-62-5 | 50ml |
110.00 | 2021-08-16 | ||
| TRC | B700173-100ml |
Isobutylmagnesium Bromide |
926-62-5 | 100ml |
170.00 | 2021-08-16 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I121177-500ml |
Isobutylmagnesium Bromide |
926-62-5 | 1.0 M in THF | 500ml |
¥463.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I121177-100ml |
Isobutylmagnesium Bromide |
926-62-5 | 1.0 M in THF | 100ml |
¥143.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0517-250G |
Isobutylmagnesium Bromide (17% in Tetrahydrofuran, ca. 1mol/L) |
926-62-5 | 250g |
¥685.00 | 2024-04-15 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0136530023-500ml |
Isobutylmagnesium Bromide |
926-62-5 | 500ml |
¥ 644.7 | 2024-07-20 |
Isobutylmagnesium Bromide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; heated; 10 °C; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters, Journal of the American Chemical Society, 2022, 144(16), 7066-7071
合成方法 3
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
リファレンス
- Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands, Angewandte Chemie, 2022, 61(22),
合成方法 4
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 - 45 °C; 2 h, 45 °C
リファレンス
- Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
リファレンス
- Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700
合成方法 6
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
リファレンス
- Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii, Tetrahedron, 2017, 73(32), 4766-4769
合成方法 7
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, 60 °C
リファレンス
- Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products, Nature Chemistry, 2017, 9(3), 264-272
合成方法 8
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 min, rt; 1 h, rt; 20 h, rt
リファレンス
- Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance, Bioscience, 2017, 81(2), 211-221
合成方法 9
はんのうじょうけん
1.1 Reagents: Magnesium
リファレンス
- Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines, Synthesis, 2016, 48(16), 2612-2618
合成方法 10
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 4 h, reflux
リファレンス
- Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848
合成方法 11
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , Water ; 0 °C; 30 min, rt; 15 min, reflux
リファレンス
- Design, synthesis and antimalarial evaluation of novel thiazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944
合成方法 12
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 2 h, 50 °C
リファレンス
- Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1 h, rt
リファレンス
- One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst, JACS Au, 2022, 2(12), 2678-2685
合成方法 14
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C
リファレンス
- Preparation of alkylaniline compounds, China, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Magnesium ; rt
リファレンス
- Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction, China, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1.5 h, 60 °C
リファレンス
- One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene, Organic Letters, 2020, 22(21), 8382-8386
合成方法 17
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether
リファレンス
- Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264
合成方法 18
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 70 °C; 70 °C → rt; rt; 2 h, rt
リファレンス
- Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906
合成方法 19
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C
リファレンス
- Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts, Comptes Rendus Chimie, 2017, 20(7), 717-723
合成方法 20
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; rt → reflux; 90 min, reflux
リファレンス
- Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog, Angewandte Chemie, 2016, 55(3), 1030-1035
Isobutylmagnesium Bromide Preparation Products
Isobutylmagnesium Bromide サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE
注文番号:sfd6870
在庫ステータス:in Stock
はかる:200kg
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:926-62-5)异丁基溴化镁
注文番号:LE19412007
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:48
価格 ($):discuss personally
Email:18501500038@163.com
Isobutylmagnesium Bromide 関連文献
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
926-62-5 (Isobutylmagnesium Bromide) 関連製品
- 33974-41-3(Magnesium, bromo(2,2-dimethylpropyl)-)
- 927-77-5(Magnesium, bromopropyl-(7CI,8CI,9CI))
- 14627-81-7(Magnesium, bis(1,1-dimethylethyl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)